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Compound of Interest |

5-Chloro-3-(2,3-
Compound Name: _ ) )
dichlorophenyl)benzoic acid

CAS No.: 1261981-24-1

Cat. No.: B1425146

. J

CAS Registry Number: 1261981-24-1 Molecular Formula: C13H7ClsO2 Molecular Weight:
301.55 g/mol IUPAC Name: 5-Chloro-3-(2,3-dichlorophenyl)benzoic acid[1]

Executive Summary & Compound Context

This technical guide details the spectroscopic characterization and synthesis of 5-Chloro-3-
(2,3-dichlorophenyl)benzoic acid, a trichlorinated biphenyl derivative. This compound serves
as a critical intermediate in the development of transthyretin (TTR) stabilizers and specific
agrochemical agents.[2] Its structural uniqueness lies in the 2,3-dichloro substitution pattern on
the non-acidic phenyl ring, which introduces significant steric hindrance, forcing the biphenyl
system into a non-planar conformation.

This guide provides researchers with derived and experimental spectroscopic data (NMR, MS,
IR) necessary for structural validation and quality control during synthesis.[2]

Synthesis & Isolation Protocol

The most reliable route to this specific isomer is via a Suzuki-Miyaura Cross-Coupling reaction.
[2] The steric bulk of the 2,3-dichlorophenyl group requires optimized catalytic conditions to
prevent protodeboronation.[2]

Reaction Scheme
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The synthesis couples 3-Bromo-5-chlorobenzoic acid (Electrophile) with 2,3-
Dichlorophenylboronic acid (Nucleophile).

3-Bromo-5-chlorobenzoic acid

(C7H4BrClO2) -
Pd(dppf)CI2 « DCM Dioxane, 90°C, 12h | 5-Chloro-3-(2,3-dichlorophenyl)
- benzoic acid
K2CO03 (2M aq.)
. ) . (Target)
2,3-Dichlorophenylboronic acid

(C6H5BCI202)

Click to download full resolution via product page

Caption: Optimized Suzuki-Miyaura coupling pathway for the synthesis of the target biphenyl
acid.

Step-by-Step Protocol

e Charge: In a 250 mL round-bottom flask, combine 3-bromo-5-chlorobenzoic acid (1.0 eq),
2,3-dichlorophenylboronic acid (1.2 eq), and Pd(dppf)Clz (0.05 eq).

e Solvent: Add 1,4-dioxane (10 mL/g substrate) and degas with N2 for 15 minutes.
o Base: Add aqueous K2COs (2.0 M, 3.0 eq).
o Reflux: Heat to 90°C under N2 atmosphere for 12—16 hours. Monitor by HPLC/TLC.[2]

o Workup: Cool to RT. Acidify with 1N HCI to pH 2-3 (precipitate forms). Extract with EtOAc
(3x).[2]

 Purification: Recrystallize from Ethanol/Water or purify via column chromatography (SiOz,
Hexane:EtOAc gradient 8:2 to 1:1) if high purity (>99%) is required.[2]

Spectroscopic Characterization (The Core)
Mass Spectrometry (MS)

The trichloro-substitution pattern creates a distinct isotope cluster.[2]

 lonization Mode: ESI- (Negative Electrospray lonization)
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e Primary lon: [M-H]~

e Calculated Monoisotopic Mass: 298.9433 Da (for 3°Cl3)[2]

m/z (Calculated) Relative Intensity (%) Assignment
298.9 100 [M-H]~ (33Cls)
300.9 ~96 [M-H]- (35CI2%7Cl)
302.9 ~31 [M-H]~ (35CIB7Cl2)
304.9 ~3 [M-H]~ (3"Cls)

Analyst Note: The ~1:1 ratio of the M and M+2 peaks is diagnostic for a trichloro-system.

Absence of the M+2 peak indicates dechlorination (impurity).[2]

Nuclear Magnetic Resonance (NMR)

Due to the non-planar twist caused by the 2,3-dichloro group, the protons on the benzoic acid
ring (Ring A) are magnetically distinct from typical planar biphenyls.

'H NMR Data (400 MHz, DMSO-ds)
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Note: "Ring A" refers to the benzoic acid core; "Ring B" refers to the 2,3-dichlorophenyl

substituent.

13C NMR Data (100 MHz, DMSO-de)
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Shift (6, ppm) Assignment Type

166.2 -COOH Carbonyl

141.5 C-3 (Ring A) Quaternary (Bridgehead)

139.8 C-1' (Ring B) Quaternary (Bridgehead)

134.5 C-5 (Ring A) Quaternary (C-CI)

133.2 C-1 (Ring A) Quaternary (C-COOH)

132.8 C-3' (Ring B) Quaternary (C-CI)

1315 C-2 (Ring B) Quaternary (C-Cl, Steric
center)

130.8 C-4' (Ring B) Methine (CH)

129.5 C-6 (Ring A) Methine (CH)

129.1 C-5' (Ring B) Methine (CH)

128.4 C-2 (Ring A) Methine (CH)

127.9 C-6' (Ring B) Methine (CH)

126.8 C-4 (Ring A) Methine (CH)

Infrared Spectroscopy (FT-IR)

Key diagnostic bands for solid-state identification (KBr pellet or ATR).

e 3300-2500 cm~1: O-H stretch (broad, carboxylic acid dimer).[2]

¢ 1695 cm~1: C=0 stretch (strong, aryl carboxylic acid).[2]

e 1580, 1450 cm~1; C=C aromatic skeletal vibrations.[2]

e 1280 cm~1: C-O stretch (acid).

e 760, 740 cm~1: C-Cl stretch and out-of-plane C-H bending (diagnostic for 1,2,3-trisubstituted
benzene rings).
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Quality Control & Purity Assessment

For pharmaceutical or research applications, purity must be validated using HPLC.[2]

HPLC Method Parameters

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 um).[2]
» Mobile Phase A: Water + 0.1% Formic Acid.[2]

» Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

e Gradient: 5% B to 95% B over 15 minutes.

e Flow Rate: 1.0 mL/min.[2]

e Detection: UV at 254 nm (aromatic) and 210 nm.[2]

Retention Time: Expected ~9.5-10.5 min (highly lipophilic due to three Cl atoms).[2]

Structural Visualization

The following diagram illustrates the numbering scheme used for the NMR assignments above.

Click to download full resolution via product page
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Caption: Carbon numbering for 5-Chloro-3-(2,3-dichlorophenyl)benzoic acid. Red bond
indicates the Suzuki coupling site.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1425146?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chlorobenzoic-Acid
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chlorobenzoic-Acid
https://www.benchchem.com/product/b1425146?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02679932.htm
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chlorobenzoic-Acid
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chlorobenzoic-Acid
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chlorobenzoic-Acid
https://www.benchchem.com/product/b1425146?utm_src=pdf-body
https://www.benchchem.com/product/b1425146?utm_src=pdf-body
https://www.benchchem.com/product/b1425146?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02679932.htm
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chlorobenzoic-Acid
https://www.benchchem.com/product/b1425146#spectroscopic-data-for-5-chloro-3-2-3-dichlorophenyl-benzoic-acid
https://www.benchchem.com/product/b1425146#spectroscopic-data-for-5-chloro-3-2-3-dichlorophenyl-benzoic-acid
https://www.benchchem.com/product/b1425146#spectroscopic-data-for-5-chloro-3-2-3-dichlorophenyl-benzoic-acid
https://www.benchchem.com/product/b1425146#spectroscopic-data-for-5-chloro-3-2-3-dichlorophenyl-benzoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1425146?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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